molecular formula C12H13NO3S B2770052 Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate CAS No. 181285-06-3

Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B2770052
CAS No.: 181285-06-3
M. Wt: 251.3
InChI Key: UQZIQYCFDPABDF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H13NO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxybenzothiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 3-amino-5-methoxybenzothiophene-2-carboxylate
  • 3-amino-5-methoxybenzothiophene-2-carboxylic acid
  • Ethyl 3-amino-5-methoxybenzothiophene-2-carboxamide

Comparison: Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and biological activity, making it a valuable target for further research and development .

Properties

IUPAC Name

ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIQYCFDPABDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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